molecular formula C21H40O3 B089543 2-Methoxyethyl oleate CAS No. 111-10-4

2-Methoxyethyl oleate

Cat. No.: B089543
CAS No.: 111-10-4
M. Wt: 340.5 g/mol
InChI Key: UFARNTYYPHYLGN-KHPPLWFESA-N
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Description

2-Methoxyethyl oleate is an ester derived from oleic acid (a monounsaturated omega-9 fatty acid) and 2-methoxyethanol. The methoxyethyl group introduces unique physicochemical properties, such as altered viscosity, surface tension, and biodegradability, which distinguish it from other esters.

Properties

CAS No.

111-10-4

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

2-methoxyethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)24-20-19-23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10-

InChI Key

UFARNTYYPHYLGN-KHPPLWFESA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOC

Other CAS No.

111-10-4

Origin of Product

United States

Chemical Reactions Analysis

Table 1: Hypothetical Esterification Conditions

ParameterValue/ReagentSource Analogy
CatalystH₂SO₄ or ion-exchange resinMethyl oleate synthesis
Temperature60–80°CCation exchange resin
Molar Ratio (acid:alcohol)1:2–1:6Optimized for yield
Reaction Time4–8 hoursKinetic studies

Mechanism :

  • Protonation of the carboxylic acid (oleic acid) by the catalyst.

  • Nucleophilic attack by 2-methoxyethanol.

  • Water elimination to form the ester bond.

Hydrolysis Reactions

Esters like 2-methoxyethyl oleate are prone to hydrolysis under acidic or basic conditions. Data from methyl oleate ( ) and 2-methoxyethyl acetate ( ) suggest:

Table 2: Hydrolysis Pathways

ConditionProductsRate Influencers
AcidicOleic acid + 2-methoxyethanolH⁺ concentration, temperature
AlkalineOleate salt + 2-methoxyethanolOH⁻ concentration, phase transfer

Kinetic Notes :

  • Alkaline hydrolysis typically proceeds faster due to nucleophilic attack by OH⁻ on the ester carbonyl.

  • Hydrolysis rates correlate with the leaving group’s pKa (e.g., 2-methoxyethanol pKa ≈ 14.8 vs. methanol pKa ≈ 19) .

Oxidation Pathways

Oxidative degradation of this compound may mirror behaviors observed in:

  • Methyl oleate : Epoxidation and β-scission under peroxidation .

  • 2-Methoxyethanol : Conversion to methoxyacetic acid via alcohol dehydrogenase .

Key Reactions:

  • Epoxidation :
    R O CO CH2 7CH CH CH2 7CH3+H2O2Epoxide\text{R O CO CH}_2\text{ }_7\text{CH CH CH}_2\text{ }_7\text{CH}_3+\text{H}_2\text{O}_2\rightarrow \text{Epoxide}

    • Catalyzed by acidic ion-exchange resins or enzymes.

  • Radical Oxidation :
    Methoxyethyl radicals may form under UV/ozone exposure, reacting with O₂ to yield aldehydes (e.g., formaldehyde) .

Thermal Decomposition

Thermogravimetric analysis of analogous esters ( ) predicts:

  • Primary Products : Olefins, CO₂, and short-chain ethers.

  • Temperature Range : 200–400°C (dependent on catalysis).

Mechanism :

  • β-Elimination of the ester group, releasing oleic acid derivatives and 2-methoxyethanol.

Toxicological Reactivity

Though not a chemical reaction per se, metabolic pathways are critical for hazard assessment:

Table 3: Metabolic Pathways (Inferred from Analogues)

EnzymeReactionOutcome
Alcohol dehydrogenaseOxidizes 2-methoxyethanol moietyMethoxyacetic acid (teratogen)
EsterasesHydrolyzes ester bondOleic acid + 2-methoxyethanol

Key Finding : Methoxyacetic acid disrupts one-carbon metabolism, interfering with purine synthesis .

Table 4: Reactivity Hazards

ParameterValueSource
Flash Point~120°C (analogous to 2-methoxyethyl acetate)
Autoignition Temperature>200°C (estimated)
Peroxide FormationLow risk (ether group stable)

Research Gaps and Recommendations

  • Experimental Validation : Direct studies on this compound’s esterification kinetics and oxidative stability are absent.

  • Catalyst Screening : Ionic liquids or mesoporous sieves (effective in methyl oleate synthesis ) warrant testing.

  • Toxicokinetics : Quantify methoxyacetic acid release in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Methyl oleate: Ester of oleic acid and methanol. Simplest structure with a short alkyl chain.
  • Ethyl oleate: Ester of oleic acid and ethanol; slightly longer alkyl chain than methyl oleate.
  • 2-Ethoxyethyl oleate : Contains an ethoxyethyl group, increasing hydrophobicity and molecular weight compared to methyl/ethyl esters .
  • 2-Methoxyethyl oleate : Features a methoxyethyl group, balancing polarity and chain length. Likely exhibits intermediate viscosity and surface tension between methyl/ethyl oleates and bulkier esters.

Physicochemical Properties and Fuel Additive Performance

Key findings from fuel additive studies (Table 1):

Property Methyl Oleate Ethyl Oleate 2-Ethoxyethyl Oleate This compound (Inferred)
Viscosity High High Moderate-High Moderate
Surface Tension High High Moderate Moderate
Spray Penetration (PL) Long Long Shorter than methyl/ethyl Likely shorter due to polarity
Atomization Efficiency Low Low Improved over methyl/ethyl Potentially better due to methoxy group
  • Spray Characteristics : Methyl and ethyl oleates produce longer PL and larger droplets due to high viscosity and surface tension, reducing atomization efficiency. Esters with ether-alcohol groups (e.g., methoxyethyl) may enhance spray quality by lowering surface tension and viscosity .
  • Micro-Explosion Effects : Macromolecular esters like methyl laurate improve atomization via micro-explosions, but oleate esters (e.g., methyl/ethyl) are less effective. Methoxyethyl oleate’s intermediate chain length and polarity could balance these effects .

Chemical Reactivity

  • Hydrolysis : 2-Methoxyethyl trifluoroacetate (structurally similar) shows slower hydrolysis in acetone-water solutions compared to methyl trifluoroacetate, likely due to steric hindrance from the methoxyethyl group . This suggests this compound may exhibit greater hydrolytic stability than methyl/ethyl oleates.

Future Research Directions

  • Experimental validation of spray characteristics and combustion efficiency.
  • Toxicity profiling and biodegradation kinetics.
  • Exploration of synergistic effects with other additives (e.g., alcohols or surfactants).

Further empirical studies are critical to confirm these hypotheses.

Q & A

Q. What are the recommended synthesis protocols for 2-Methoxyethyl oleate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of oleic acid with 2-methoxyethanol using acid catalysts (e.g., sulfuric acid) under controlled conditions. Key steps include:
  • Maintaining a temperature range of 60–80°C to optimize reaction kinetics while minimizing side reactions.
  • Using molecular sieves or dehydrating agents to remove water and shift equilibrium toward ester formation.
  • Purification via vacuum distillation or column chromatography to isolate the product.
  • Characterization by FT-IR (to confirm ester C=O stretch at ~1740 cm⁻¹) and GC-MS for purity assessment .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use vapor respirators if ventilation is inadequate .
  • Ventilation : Conduct reactions in fume hoods with local exhaust systems to limit inhalation exposure .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and avoid water jets to prevent contamination .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer :
  • Store in airtight, corrosion-resistant containers (e.g., glass or HDPE) under inert gas (N₂/Ar) to prevent oxidation.
  • Keep away from oxidizers (perchlorates, peroxides) and strong bases to avoid violent reactions .
  • Maintain storage temperatures below 25°C and monitor for discoloration or viscosity changes as degradation indicators .

Q. What analytical techniques are used to confirm the purity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with a C18 column and UV detection (λ = 210 nm) to quantify ester content .
  • Spectroscopy : ¹H NMR (δ 4.2–4.4 ppm for methoxyethyl protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) for structural confirmation .
  • Titration : Acid value titration to assess unreacted oleic acid (<1% acceptable) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst concentration, temperature).
  • Fed-Batch Strategies : Incremental addition of 2-methoxyethanol to reduce side reactions, as demonstrated in methyl oleate synthesis .
  • Catalyst Screening : Test ionic liquids (e.g., imidazolium salts) for improved selectivity and recyclability .

Q. What strategies address discrepancies in reported toxicity data for this compound?

  • Methodological Answer :
  • Comparative Studies : Replicate protocols from conflicting studies under standardized conditions (e.g., OECD guidelines) to identify variables (e.g., impurities, solvents) affecting toxicity .
  • Metabolite Analysis : Use LC-MS to quantify toxic metabolites (e.g., methoxyacetic acid) in in vitro hepatocyte models .
  • Threshold Assessment : Apply OEL (Occupational Exposure Limit) frameworks to evaluate dose-response relationships and refine safety thresholds .

Q. How to design exposure control systems for this compound in laboratory environments?

  • Methodological Answer :
  • Engineering Controls : Install explosion-proof ventilation systems and static grounding to mitigate fire risks from vapors .
  • Air Monitoring : Use real-time PID (Photoionization Detectors) to track airborne concentrations (target <10 ppm) .
  • Waste Management : Segregate waste streams to prevent reactions with incompatible substances (e.g., oxidizers) .

Q. What experimental approaches resolve conflicting data on the compound’s stability under varying conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term degradation. Monitor via FT-IR for ester hydrolysis .
  • Compatibility Studies : Test interactions with common lab materials (e.g., PVC tubing, stainless steel) using TGA/DSC to identify leaching or corrosion .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to isolate factors (e.g., light exposure, pH) contributing to instability .

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